5-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
5-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a chloro group at the 5th position of the phenyl ring, and a hydroxyl group at the 2nd position of the phenyl ring
Preparation Methods
The synthesis of 5-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-3-pyridinecarbohydrazide and 5-chloro-2-hydroxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
5-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to the observed antimicrobial and anticancer effects .
Comparison with Similar Compounds
5-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other similar compounds, such as:
5-bromo-N’-[(2-chloro-3-quinolinyl)methylene]nicotinohydrazide: This compound has a similar structure but contains a quinoline ring instead of a phenyl ring.
N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide: This compound has an ethoxy group instead of a hydroxyl group on the phenyl ring.
The uniqueness of 5-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9BrClN3O2 |
---|---|
Molecular Weight |
354.58 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9BrClN3O2/c14-10-3-9(5-16-7-10)13(20)18-17-6-8-4-11(15)1-2-12(8)19/h1-7,19H,(H,18,20)/b17-6+ |
InChI Key |
RCZKTDXRBWTJTN-UBKPWBPPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/NC(=O)C2=CC(=CN=C2)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=O)C2=CC(=CN=C2)Br)O |
Origin of Product |
United States |
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